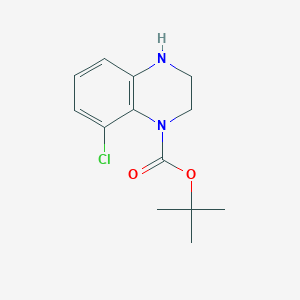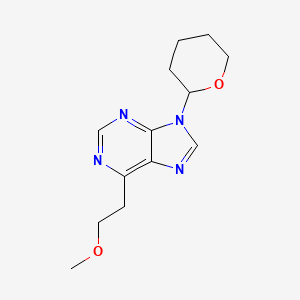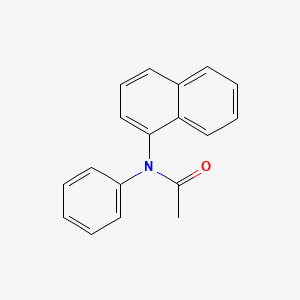![molecular formula C13H22ClNOSi B11853141 Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]- CAS No. 111043-32-4](/img/structure/B11853141.png)
Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine is an organic compound with the molecular formula C13H22ClNOSi. It is a derivative of benzylamine, featuring a chloro group and a trimethylsilyloxy group attached to a propan-1-amine backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine typically involves the reaction of benzylamine with 3-chloro-2-(trimethylsilyl)oxypropyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure efficient and safe production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the chloro group or to modify the amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of imines, nitriles, or other oxidized products.
Reduction: Formation of dechlorinated amines or modified amine derivatives.
Applications De Recherche Scientifique
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine has several scientific research applications, including:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material science: Utilized in the preparation of functionalized materials with specific properties.
Biological studies: Investigated for its interactions with biological molecules and potential biological activity.
Mécanisme D'action
The mechanism of action of N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, leading to the formation of various derivatives. The trimethylsilyloxy group can stabilize intermediates during reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-3-chloro-2-hydroxypropan-1-amine: Similar structure but with a hydroxy group instead of a trimethylsilyloxy group.
N-Benzyl-3-chloro-2-methoxypropan-1-amine: Similar structure but with a methoxy group instead of a trimethylsilyloxy group.
N-Benzyl-3-chloro-2-((triethoxysilyl)oxy)propan-1-amine: Similar structure but with a triethoxysilyloxy group instead of a trimethylsilyloxy group.
Uniqueness
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine is unique due to the presence of the trimethylsilyloxy group, which provides steric hindrance and electronic effects that can influence its reactivity and stability. This makes it a valuable intermediate in organic synthesis and other research applications.
Propriétés
Numéro CAS |
111043-32-4 |
|---|---|
Formule moléculaire |
C13H22ClNOSi |
Poids moléculaire |
271.86 g/mol |
Nom IUPAC |
N-benzyl-3-chloro-2-trimethylsilyloxypropan-1-amine |
InChI |
InChI=1S/C13H22ClNOSi/c1-17(2,3)16-13(9-14)11-15-10-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3 |
Clé InChI |
BDFGSFNZMGXGBF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(CNCC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


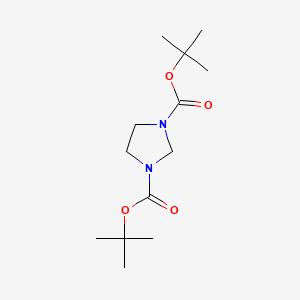
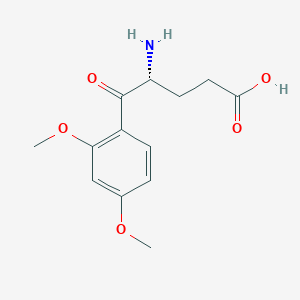

![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)

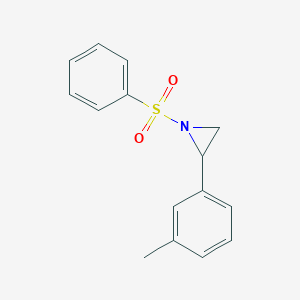
![9-phenylfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11853103.png)

